6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate
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Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate is a complex organic compound with a unique chemical structure It is part of the pyridine family and contains both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate typically involves the condensation of 4-butoxybenzoic acid with 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. The reaction is usually carried out at room temperature in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. It is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. Additionally, this compound may interact with enzymes and other cellular components, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
Uniqueness
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate is unique due to its butoxybenzoate ester group, which may confer different chemical and biological properties compared to its methyl and methoxy analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-butoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-3-4-9-24-13-7-5-12(6-8-13)17(21)25-14-10-11(2)18-16(20)15(14)19(22)23/h5-8,10H,3-4,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWDBPIALWUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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